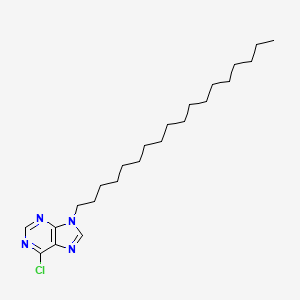
6-Chloro-9-octadecylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-octadecylpurine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The addition of a long octadecyl chain and a chlorine atom to the purine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-octadecylpurine typically involves the alkylation of 6-chloropurine with octadecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-octadecylpurine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common for this specific compound.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of 9-octadecylpurine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl purine derivatives.
Scientific Research Applications
6-Chloro-9-octadecylpurine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential antitumor and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Chloro-9-octadecylpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The long octadecyl chain allows it to integrate into lipid membranes, potentially disrupting cellular processes. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of enzymes or other proteins. The purine ring can also interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog without the octadecyl chain, used in various synthetic applications.
9-Octadecylpurine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
6-Mercaptopurine: Contains a thiol group instead of chlorine, used as an antileukemic drug.
Uniqueness
6-Chloro-9-octadecylpurine is unique due to the combination of the long hydrophobic octadecyl chain and the reactive chlorine atom. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that simpler purine derivatives cannot.
Properties
CAS No. |
68180-21-2 |
|---|---|
Molecular Formula |
C23H39ClN4 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
6-chloro-9-octadecylpurine |
InChI |
InChI=1S/C23H39ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3 |
InChI Key |
RKDHBFHIJFZQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
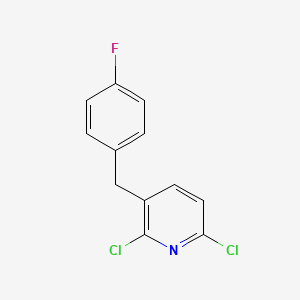
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
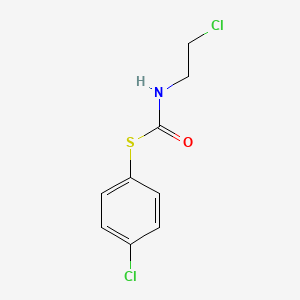
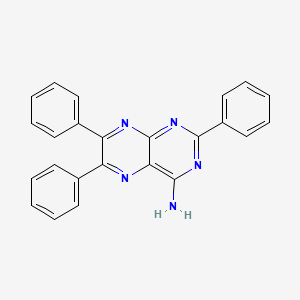
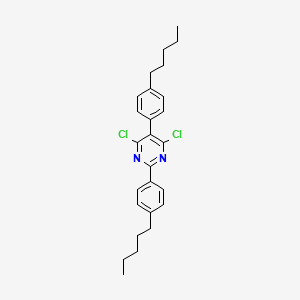

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
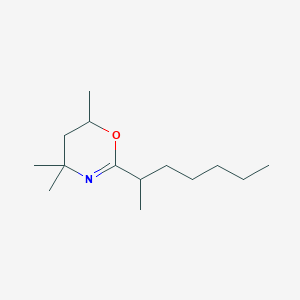

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
